molecular formula C14H15N3OS B6427485 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034284-62-1

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole

Cat. No.: B6427485
CAS No.: 2034284-62-1
M. Wt: 273.36 g/mol
InChI Key: VCSBBQFYCRAGMF-UHFFFAOYSA-N
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Description

1-methyl-3-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}-1H-indazole is a complex organic compound featuring a unique bicyclic structure

Properties

IUPAC Name

(1-methylindazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-16-12-5-3-2-4-11(12)13(15-16)14(18)17-7-10-6-9(17)8-19-10/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBBQFYCRAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the indazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds related to 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole exhibit significant anticancer properties. For instance, derivatives of indazole have shown efficacy against various cancer cell lines, suggesting that this compound may be a promising lead in the development of new anticancer drugs .

2. Neurological Disorders
The unique structural features of this compound allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. Preliminary research has demonstrated that similar compounds can modulate serotonin receptors, which are crucial in mood regulation .

3. Antimicrobial Properties
There is growing interest in the antimicrobial potential of azabicyclic compounds. Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various indazole derivatives and tested their effects on human cancer cell lines. One derivative closely related to our compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Case Study 2: Neuropharmacological Effects

A recent pharmacological study assessed the effects of a series of azabicyclic compounds on anxiety-like behavior in rodent models. The results showed that specific modifications to the indazole structure significantly enhanced anxiolytic effects, supporting further investigation into the therapeutic potential of this compound for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile

Uniqueness

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-Methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C11H13N5SC_{11}H_{13}N_{5}S, with a molecular weight of 247.32 g/mol. Its structure includes a bicyclic framework that is characteristic of several biologically active molecules, contributing to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, N-heterocyclic carbene complexes have shown promising results against various pathogens, including Trypanosoma brucei, highlighting the potential for this compound to exhibit similar effects .

Anticancer Potential

The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in studies involving structurally related compounds. For example, certain indole derivatives have demonstrated efficacy in targeting cancer cells through mechanisms involving lysosomal pathways and reactive oxygen species . This suggests that this compound may also possess anticancer properties.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound might offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress . This area warrants further investigation to establish the specific neuroprotective mechanisms at play.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of related compounds, it was found that certain bicyclic structures exhibited potent activity against Gram-positive bacteria and fungi. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Cancer Cell Line Testing

A series of indazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity associated with specific structural features. The results suggested that modifications akin to those found in this compound could potentiate anticancer activity .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : Evidence suggests that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Modulation : By influencing oxidative stress levels, these compounds may protect normal cells while targeting cancerous cells.

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole?

The compound can be synthesized via condensation reactions using 3-formyl-1H-indazole derivatives and bicyclic thia-azabicyclo precursors. A typical method involves refluxing 3-formyl-1H-indazole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one derivatives (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours. The product is purified via recrystallization from a DMF/acetic acid mixture .

Q. How can purity and structural integrity be validated after synthesis?

Purification is achieved through recrystallization (as above) or column chromatography. Structural validation requires a combination of techniques:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Q. What solvents and conditions are optimal for storing the compound?

Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation. Use anhydrous DMSO or DMF for stock solutions, and avoid prolonged exposure to moisture or heat to minimize hydrolysis of the bicyclic carbonyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Replace sodium acetate with Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) reduces byproduct formation from premature cyclization .

Q. What strategies are effective for analyzing stereochemical outcomes in the bicyclic core?

  • X-ray crystallography : Use ORTEP-III software to resolve spatial arrangements of the 2-thia-5-azabicyclo[2.2.1]heptane moiety .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol to separate enantiomers, particularly if asymmetric synthesis is attempted .

Q. How can bioactivity assays be designed to evaluate enzyme inhibition potential?

  • Target selection : Prioritize kinases (e.g., PKA) or tubulin, as indazole derivatives are known to interfere with microtubule dynamics .
  • Assay conditions : Use fluorescence-based assays (e.g., ATPase activity with FITC-labeled substrates) at physiological pH (7.4) and 37°C. Include positive controls (e.g., vincristine for tubulin) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values .

Q. How to address contradictions in reported bioactivity data across studies?

  • Source analysis : Compare synthesis routes (e.g., purity of intermediates in vs. ).
  • Assay standardization : Replicate studies under identical conditions (buffer, cell lines, incubation time).
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural variations (e.g., substituents on the indazole ring) with activity disparities .

Q. What modifications enhance metabolic stability without compromising activity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF3) at the indazole 5-position to reduce CYP450-mediated oxidation.
  • Prodrug approaches : Mask the bicyclic carbonyl as an ester (e.g., ethyl ester) to improve oral bioavailability, as seen in related imidazole derivatives .

Methodological Considerations

Q. How to characterize degradation products under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat (40°C, 75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS analysis : Identify degradation peaks using a Q-TOF mass spectrometer. Common products include hydrolyzed indazole-carboxylic acids and oxidized sulfoxide derivatives .

Q. What computational tools predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., tubulin: 1SA0) to model interactions with the bicyclic carbonyl and indazole core.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments .

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